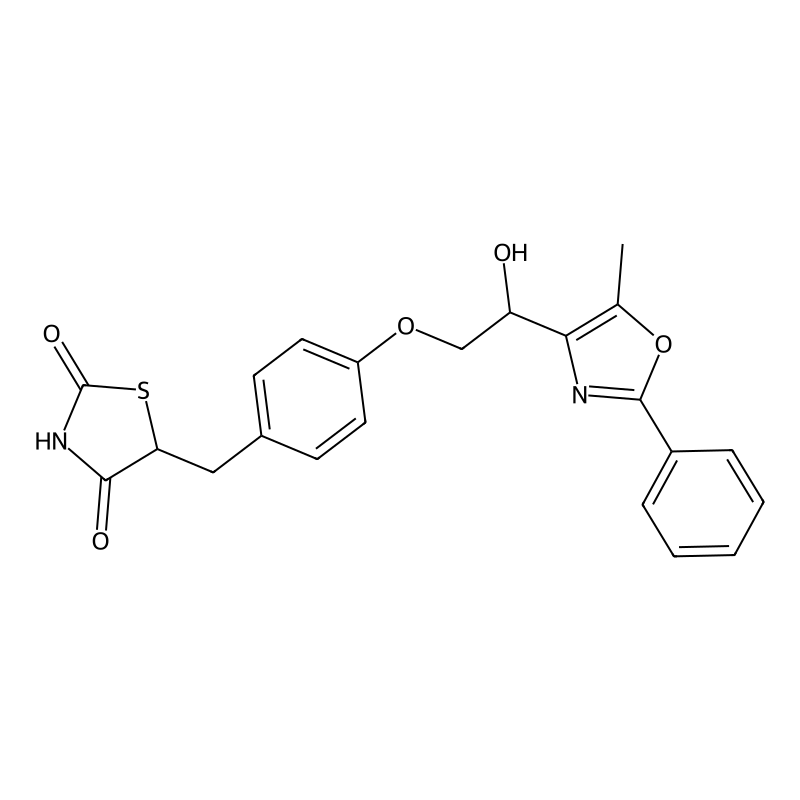

5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound featuring a thiazolidine core, which is known for its diverse biological activities. The structure includes a thiazolidine ring fused with a dione functionality, contributing to its potential pharmacological properties. The presence of the oxazole and phenolic groups enhances its reactivity and interaction with biological targets.

- Nucleophilic substitutions: The thiazolidine nitrogen can act as a nucleophile.

- Condensation reactions: It can form imines or other derivatives through reactions with aldehydes or ketones.

- Hydrolysis: Under acidic or basic conditions, the dione moiety may undergo hydrolysis, leading to the formation of corresponding acids.

These reactions are essential for modifying the compound to enhance its biological activity or optimize its pharmacokinetic properties .

5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione exhibits significant biological activities:

- Antidiabetic effects: Compounds containing the thiazolidine structure are often studied for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity.

- Antimicrobial properties: The oxazole and thiazolidine components may contribute to antimicrobial activity against various pathogens.

Research indicates that derivatives of thiazolidine compounds can exhibit cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Several methods have been developed for synthesizing 5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione:

- Condensation reactions: This method typically involves reacting substituted phenols with thiazolidinedione under acidic conditions to yield the target compound.

- Microwave-assisted synthesis: This modern approach can enhance yields and reduce reaction times compared to traditional methods.

- Multi-step synthesis: Involves several sequential reactions starting from simpler precursors, allowing for the introduction of various functional groups at different stages .

The compound has potential applications in various fields:

- Pharmaceuticals: As a PPARγ agonist, it may be used in developing treatments for diabetes and metabolic disorders.

- Agriculture: Its antimicrobial properties could be harnessed in developing new agrochemicals.

Research continues to explore its utility in drug formulation and as a lead compound for further modifications .

Interaction studies involving 5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione focus on:

- Protein binding: Understanding how the compound interacts with serum proteins can inform its pharmacokinetics.

- Receptor binding assays: These studies help elucidate its mechanism of action as a PPARγ activator.

- In vitro and in vivo studies: Evaluating its efficacy and safety profile in biological systems is crucial for therapeutic development .

Several compounds share structural similarities with 5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Methylthiazolidine-2,4-dione | Thiazolidine core | Known for hypoglycemic effects |

| 5-(Substituted phenyl)thiazolidine | Variations in substitution patterns | Enhanced receptor affinity |

| 5-Arylthiazolidinediones | Diverse aryl groups | Broader spectrum of biological activity |

These compounds illustrate the diversity within the thiazolidine family while highlighting the unique structural features of the target compound that may confer specific biological activities .